

Inobrodib (CCS1477): A Technical Guide to p300/CBP Bromodomain Inhibition

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Compound of Interest

Compound Name: *Inobrodib*

Cat. No.: *B606545*

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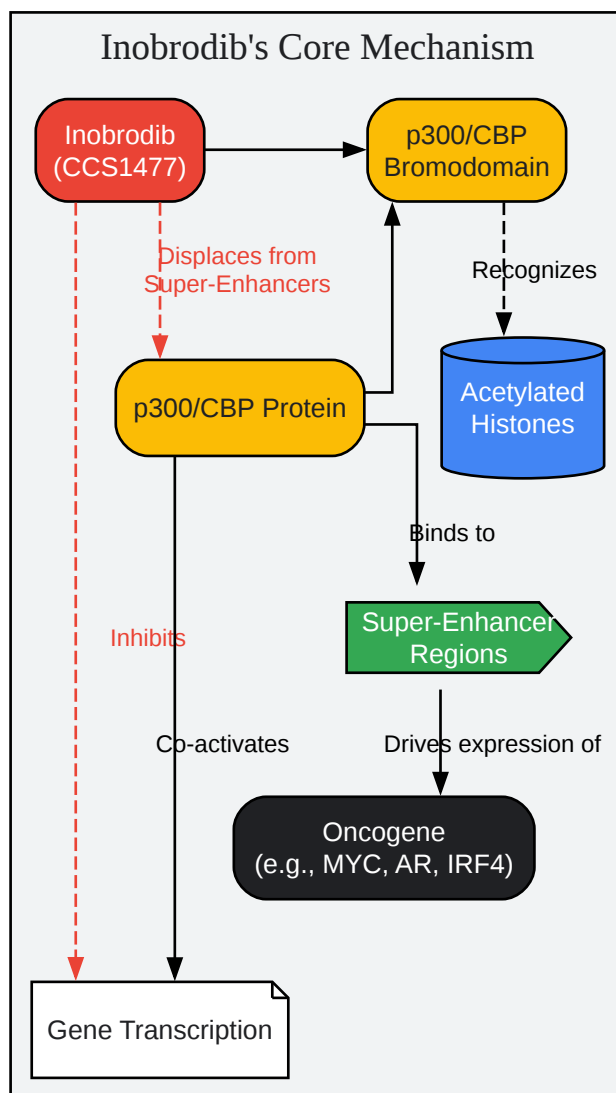
Abstract

Inobrodib (formerly CCS1477) is a first-in-class, orally bioavailable small molecule that potently and selectively inhibits the bromodomains of the homologous histone acetyltransferases (HATs), p300 (also known as EP300) and CREB-binding protein (CBP).[1][2][3] These proteins are critical transcriptional co-activators involved in a multitude of cellular processes, and their dysregulation is implicated in the progression and therapeutic resistance of various cancers.[3][4] By targeting the conserved bromodomain of p300/CBP, **Inobrodib** disrupts the acetylation of histones and other proteins, thereby preventing the co-activation of key oncogenic transcription factors.[3][4] This guide provides an in-depth technical overview of **Inobrodib**, summarizing its mechanism of action, quantitative data, experimental methodologies, and its impact on key signaling pathways relevant to cancer biology.

Mechanism of Action

Inobrodib selectively binds to the bromodomains of p300 and CBP, which are "reader" domains that recognize acetylated lysine residues on histones and other proteins.[1][5] This binding event displaces p300/CBP from chromatin, particularly at super-enhancer regions that are critical for the high-level expression of oncogenes.[1] Unlike degraders (e.g., PROTACs), **Inobrodib** does not lead to the loss of p300/CBP proteins but rather relocates them away from these key regulatory regions.[1] This targeted displacement leads to the downregulation of

critical cancer-driving genes, including those regulated by the androgen receptor (AR), MYC, and interferon regulatory factor 4 (IRF4).[1][5][6]



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Caption: **Inobrodib** binds to the p300/CBP bromodomain, preventing its recruitment to super-enhancers and subsequent co-activation of oncogene transcription.

Quantitative Data

The following tables summarize the key quantitative data for **Inobrodib** from preclinical studies.

Table 1: Binding Affinity and Cellular Potency

Target	Binding Assay (Kd, nM)	Cellular Assay (IC50, nM)	Selectivity (fold vs. BRD4)	Reference
p300	1.3	19 (in-cell BRET)	~170	[2] [7] [8]
CBP	1.7	Not Reported	~130	[2] [7] [8]
BRD4	222	1060 (in-cell BRET)	-	[2] [7] [8]

Table 2: In Vitro Anti-proliferative Activity

Cell Line (Cancer Type)	IC50 (nM)	Key Features	Reference
VCaP (Prostate)	< 100	Express AR-FL and AR-V7	[7] [8]
22Rv1 (Prostate)	< 100	Express AR-FL and AR-V7	[7] [8]
LNCaP95 (Prostate)	< 100	Express AR-FL and AR-V7	[7] [8]
Multiple Myeloma, AML, Lymphoma cell lines	Submicromolar	-	[9] [10]

Table 3: In Vivo Efficacy in Prostate Cancer Xenograft Model (22Rv1)

Dosage	Schedule	Outcome	Reference
10 mg/kg	Daily (QD), oral gavage	Tumor growth suppression	[7] [8]
20 mg/kg	Daily (QD), oral gavage	Tumor growth suppression	[7] [8]
30 mg/kg	Every other day (QOD), oral gavage	Tumor growth suppression	[7] [8]

Table 4: Clinical Trial Data (NCT04068597) in Relapsed/Refractory Multiple Myeloma (RRMM)

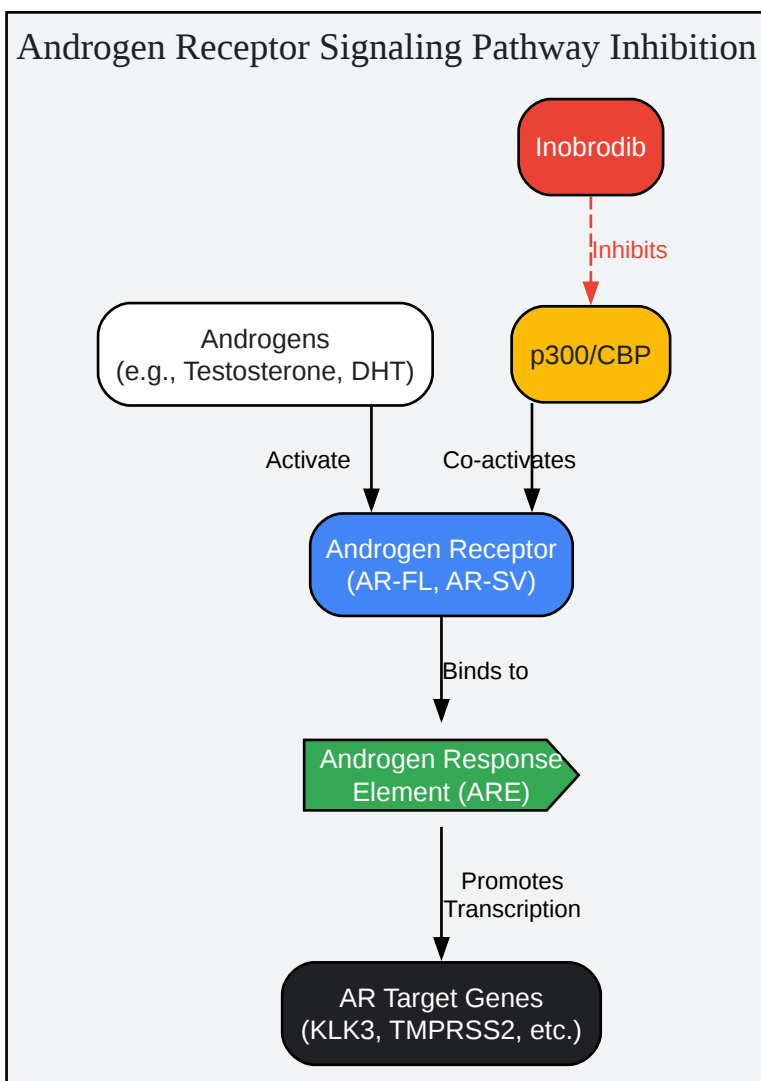
Treatment	Patient Population	Response Rate	Reference
Inobrodib Monotherapy (35mg BD, 4 days on/3 days off)	Heavily pre-treated RRMM	33.3% Objective Response Rate (3/9 evaluable patients)	[11]
Inobrodib (25mg or 35mg BD, 4 days on/3 days off) + Pomalidomide + Dexamethasone	Heavily pre-treated, triple-class refractory RRMM	72% ≥ Minimal Response (MR)	[12] [13]
Inobrodib (35mg) + Pomalidomide + Dexamethasone	Heavily pre-treated, triple-class refractory RRMM	67% Overall Response Rate (ORR)	[12]

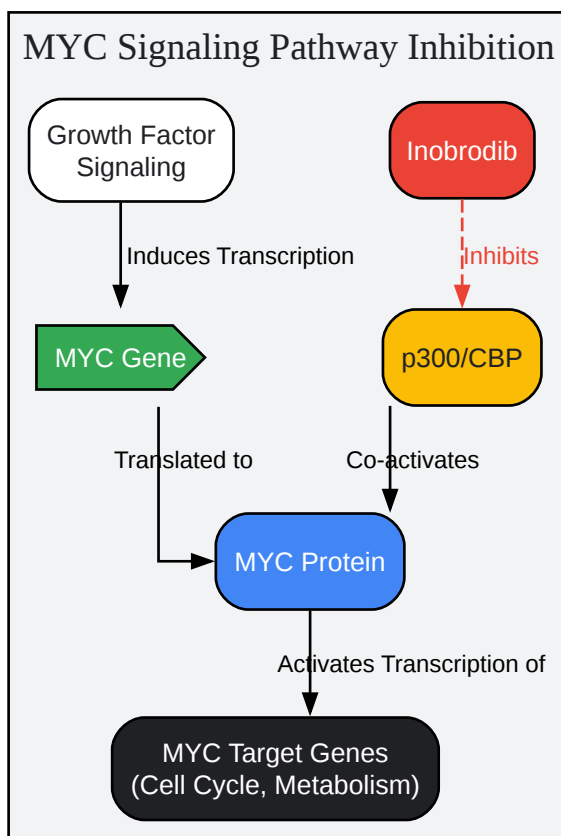
Key Signaling Pathways Modulated by Inobrodib

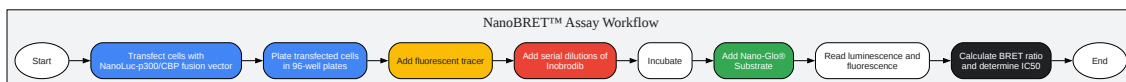
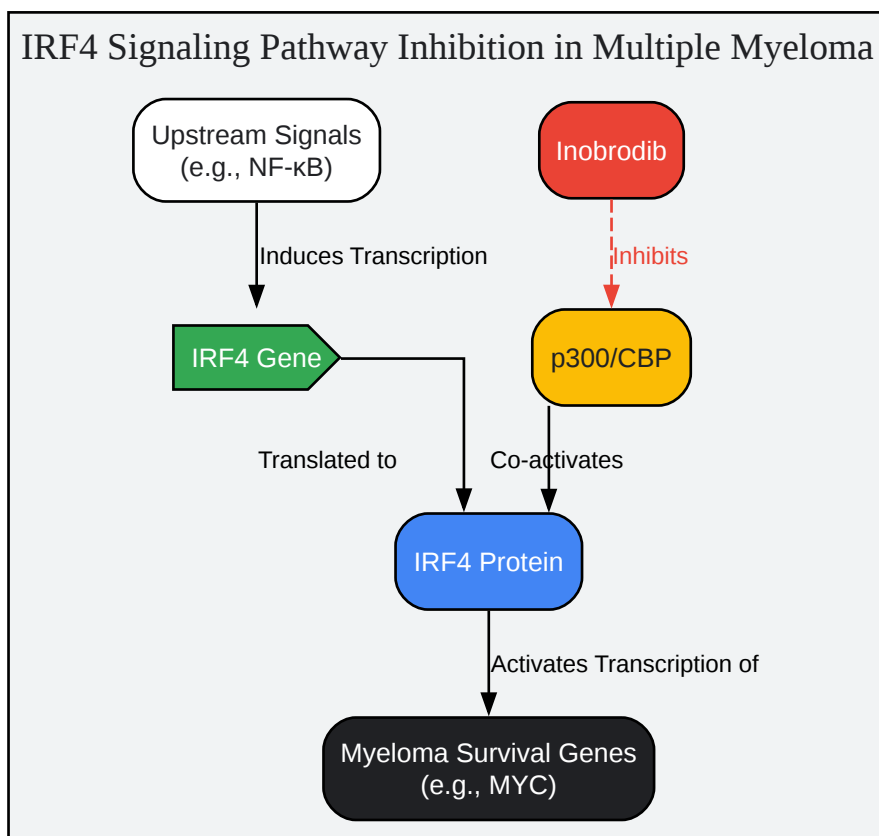
Androgen Receptor (AR) Signaling

In prostate cancer, particularly castration-resistant prostate cancer (CRPC), AR signaling remains a key driver of disease progression. p300/CBP are crucial co-activators for both full-length AR (AR-FL) and its splice variants (AR-SV). **Inobrodib** disrupts the p300/CBP-AR

interaction, leading to the downregulation of AR target genes such as KLK2, KLK3 (PSA), and TMPRSS2.^{[7][8]}







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References

- 1. Genome-wide assessment of differential roles for p300 and CBP in transcription regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NanoBRET™ BRD4/Histone H3.3 Interaction Assay Protocol [worldwide.promega.com]
- 5. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Study to Evaluate CCS1477 (Inobrodib) in Haematological Malignancies | Clinical Research Trial Listing [centerwatch.com]
- 9. promega.com [promega.com]
- 10. p300 and CBP as transcriptional regulators and targets of oncogenic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IRF4 Addiction in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
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